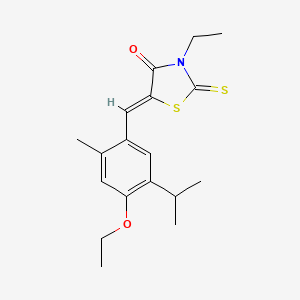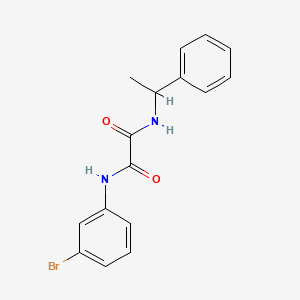
(4-chlorophenyl)(2,4-dinitro-1-naphthyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chlorophenyl)(2,4-dinitro-1-naphthyl)amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CDNA and has been synthesized by different methods. The purpose of
作用機序
The mechanism of action of CDNA involves the formation of a complex with NO, which leads to a change in the electronic properties of the molecule and subsequent fluorescence emission. The binding of CDNA to NO is believed to occur through the formation of a hydrogen bond between the amino group of CDNA and the oxygen atom of NO.
Biochemical and Physiological Effects:
CDNA has been shown to have minimal toxicity and does not have any significant effects on the biochemical and physiological processes in cells and tissues. However, the use of CDNA in biological systems may interfere with the normal levels of NO, which could have downstream effects on various physiological processes.
実験室実験の利点と制限
One of the main advantages of CDNA is its selectivity and sensitivity for the detection of NO in biological systems. CDNA is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, the use of CDNA in biological systems requires careful consideration of the potential effects on NO levels and downstream physiological processes.
将来の方向性
There are several future directions for the use of CDNA in scientific research. One potential application is the development of CDNA-based sensors for the detection of NO in vivo. Another potential direction is the modification of CDNA to improve its selectivity and sensitivity for the detection of NO. Additionally, the use of CDNA in combination with other fluorescent probes could provide a more comprehensive understanding of the role of NO in various physiological processes.
合成法
CDNA can be synthesized by different methods, including the reaction of 4-chloroaniline with 2,4-dinitro-1-naphthol in the presence of a catalyst. The reaction can be carried out in various solvents, such as acetic acid, ethanol, and methanol. The product can be purified by recrystallization and characterized by various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy.
科学的研究の応用
CDNA has been used in various scientific research applications, including as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is an important signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. CDNA has been shown to selectively bind to NO and emit fluorescence upon binding, making it a useful tool for the detection of NO in biological systems.
特性
IUPAC Name |
N-(4-chlorophenyl)-2,4-dinitronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O4/c17-10-5-7-11(8-6-10)18-16-13-4-2-1-3-12(13)14(19(21)22)9-15(16)20(23)24/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRAACBAPSPIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2NC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2,4-dinitronaphthalen-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4927221.png)
![2-[{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B4927228.png)

![3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4927239.png)
![5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4927244.png)
![1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]](/img/structure/B4927254.png)
![allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4927266.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4927278.png)
![{1-[(2-methoxy-1-naphthyl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B4927290.png)

![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4927299.png)
![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)